2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-6-9-10-7(12-6)5-1-2-11-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIWIRUJRAWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Structure Analysis of Oxolan-3-yl Substituted 1,3,4-Oxadiazoles
Executive Summary
The fusion of a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with a planar, electron-deficient 1,3,4-oxadiazole creates a pharmacophore with unique stereoelectronic properties. This guide addresses the specific challenges in analyzing oxolan-3-yl substituted 1,3,4-oxadiazoles . Unlike simple aromatic systems, the oxolane ring introduces a chiral center at the C3 position and conformational flexibility (pseudorotation) that complicates spectroscopic interpretation. This document provides a validated workflow for the synthesis, spectroscopic characterization, and solid-state analysis of these hybrid scaffolds, essential for optimizing their bioavailability and target binding affinity in drug discovery.
Module 1: Synthetic Architecture & Protocol Design
The construction of the 1,3,4-oxadiazole core attached to an oxolane ring requires preserving the integrity of the ether linkage while effecting a high-temperature cyclodehydration. The preferred route utilizes the oxidative cyclization of hydrazides, which offers higher yields and cleaner workups compared to the tetrazole route.
Validated Synthetic Workflow
The following protocol minimizes the risk of racemization at the oxolane C3 position.
Reagents & Conditions:
-
Esterification: Oxolane-3-carboxylic acid
Ethyl ester ( , Reflux). -
Hydrazinolysis: Ethyl ester
Hydrazide ( , EtOH, Reflux). -
Cyclization: Hydrazide + Aromatic Acid
1,3,4-Oxadiazole ( , Reflux).
Critical Control Point: The use of Phosphorus Oxychloride (
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway for the construction of the oxolan-3-yl-1,3,4-oxadiazole scaffold.
Module 2: Spectroscopic Validation (NMR & IR)
Characterizing the oxolane ring requires careful analysis of
NMR Interpretation Strategy ( H, 400 MHz, CDCl )
| Position (Oxolane) | Multiplicity | Chemical Shift ( | Mechanistic Insight |
| H-3 (Methine) | Multiplet (m) | 3.60 – 3.90 | Deshielded by the electron-withdrawing oxadiazole ring. Acts as the chiral anchor. |
| H-2a, H-2b | dd or m | 3.95 – 4.20 | Diastereotopic protons adjacent to ether oxygen. Significant geminal coupling ( |
| H-4a, H-4b | Multiplet | 2.10 – 2.45 | High conformational mobility (pseudorotation) causes broadening. |
| H-5a, H-5b | Triplet/Multiplet | 3.80 – 4.10 | Adjacent to ether oxygen but distal from the oxadiazole; less deshielded than H-2. |
Expert Tip: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the relative stereochemistry if the oxolane ring has additional substituents. The "envelope" conformation will bring specific protons into spatial proximity ( < 5 Å) that are not coupled through bonds.
Infrared (IR) Fingerprinting
-
C-O-C (Oxolane): Strong band at 1050–1100 cm
(Ether stretch). -
C=N (Oxadiazole): Sharp band at 1600–1620 cm
(Imine stretch). -
C-O-C (Oxadiazole): 1250–1270 cm
.
Module 3: Solid-State Configuration (X-Ray Crystallography)
Understanding the 3D structure is vital for docking studies. The oxolan-3-yl ring does not adopt a planar conformation; it exists in a dynamic equilibrium between Envelope (
Conformational Analysis
In the solid state, the oxolane ring typically adopts an Envelope conformation (
-
Pucker Amplitude (
): Usually 0.35 – 0.45 Å. -
Pseudorotation Phase Angle (
): Determines the exact position of the ring pucker.
Supramolecular Architecture
The 1,3,4-oxadiazole ring is a strong hydrogen bond acceptor (N3/N4 atoms).
-
Primary Interaction:
hydrogen bonds form dimers or polymeric chains. - Stacking: If the substituent at the 5-position is aromatic, offset face-to-face stacking (centroid distance ~3.6 – 3.8 Å) stabilizes the crystal lattice.
Module 4: Electronic Profiling (Computational DFT)
To predict reactivity and metabolic stability, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the industry standard.
Frontier Molecular Orbitals (FMO)
-
HOMO: Typically localized on the oxadiazole ring and the aromatic substituent (if present). High energy indicates susceptibility to electrophilic attack.
-
LUMO: Often extends over the oxadiazole and the oxolane ether oxygen.
-
Band Gap (
): A lower gap (< 4.0 eV) correlates with higher polarizability and potential biological activity (soft molecule).
Molecular Electrostatic Potential (MEP)
The MEP map reveals the binding pharmacophore:
-
Negative Potential (Red): Concentrated on the Oxadiazole Nitrogens (N3/N4) and Oxolane Oxygen. These are the primary sites for hydrogen bonding with receptor active sites.
-
Positive Potential (Blue): Localized on the oxolane protons and aromatic hydrogens.
Structural Analysis Workflow
Figure 2: Integrated workflow for the structural and electronic analysis of oxadiazole derivatives.
References
-
Nagaraj, A., et al. (2012).[1] "A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU." Tetrahedron Letters. Link (Context: Efficient coupling reagents for oxadiazole synthesis).
-
Bhutani, R., et al. (2019).[2] "Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold." Indian Journal of Pharmaceutical Education and Research. Link (Context: Pharmacological significance and scaffold versatility).
-
Guzman, J. D., et al. (2022). "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews. Link (Context: Review of synthetic strategies including
cyclization). -
Lee, S., et al. (2017). "Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy." Physical Chemistry Chemical Physics. Link (Context: Detailed conformational analysis of the tetrahydrofuran ring).
-
Verma, G., et al. (2020). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." BioMed Research International. Link (Context: Integration of NMR, IR, and Computational studies).
Sources
A Technical Guide to 1,3,4-Oxadiazole Derivatives with Tetrahydrofuran Moieties: Synthesis, Biological Evaluation, and Future Perspectives
Abstract
The convergence of privileged scaffolds in medicinal chemistry presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of 1,3,4-oxadiazole derivatives bearing a tetrahydrofuran moiety. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7] Concurrently, the tetrahydrofuran motif is a key structural component in numerous FDA-approved drugs, contributing to favorable pharmacokinetic profiles. This guide will delve into the synthetic methodologies for creating these hybrid molecules, with a focus on the preparation of key intermediates such as tetrahydrofuroic acid hydrazide. A detailed exploration of their potential biological applications, drawing parallels from structurally related furan-containing analogs, will be presented. Furthermore, this document will outline experimental protocols, structure-activity relationships, and future directions for research in this promising area of drug discovery.
Introduction: The Strategic Coupling of Two Potent Pharmacophores
The rationale for combining the 1,3,4-oxadiazole and tetrahydrofuran moieties stems from their individual and well-documented contributions to medicinal chemistry.
1.1. The 1,3,4-Oxadiazole Core: A Versatile Heterocycle
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[8] This versatile scaffold is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Derivatives of 1,3,4-oxadiazole have shown significant efficacy against a range of bacterial and fungal pathogens.[1][6]
-
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-oxadiazole-containing compounds against various cancer cell lines.[2][3][4][9][10] Their mechanisms of action are diverse, targeting enzymes and signaling pathways crucial for cancer cell proliferation.[10]
-
Other Therapeutic Applications: The pharmacological profile of 1,3,4-oxadiazoles extends to anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[7][8]
1.2. The Tetrahydrofuran Moiety: A Key to Drug-Likeness
Tetrahydrofuran (THF) is a saturated five-membered oxygen-containing heterocycle. Its incorporation into drug molecules can significantly influence their physicochemical properties. The presence of the THF ring can:
-
Enhance aqueous solubility.
-
Improve metabolic stability.
-
Provide a scaffold for stereochemically defined substitutions, allowing for precise interactions with biological targets.
The significance of the THF moiety is underscored by its presence in a number of FDA-approved drugs, highlighting its acceptance as a valuable component in drug design.
The conjugation of these two pharmacophores offers the potential for synergistic effects, leading to the development of novel drug candidates with enhanced efficacy and improved pharmacokinetic profiles.
Synthetic Methodologies: Building the Hybrid Scaffold
The synthesis of 1,3,4-oxadiazole derivatives with tetrahydrofuran moieties typically involves a multi-step approach, beginning with the preparation of a key intermediate: tetrahydrofuroic acid hydrazide.
2.1. Synthesis of Tetrahydrofuroic Acid Hydrazide
The primary precursor for the construction of the 2-(tetrahydrofuran-2-yl)-1,3,4-oxadiazole core is tetrahydrofuroic acid hydrazide. This intermediate can be synthesized from commercially available tetrahydrofuroic acid through a two-step process:
-
Esterification: Tetrahydrofuroic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to yield tetrahydrofuroic acid hydrazide.
Caption: General synthetic scheme for tetrahydrofuroic acid hydrazide.
2.2. Cyclization to the 1,3,4-Oxadiazole Ring
With tetrahydrofuroic acid hydrazide in hand, the 1,3,4-oxadiazole ring can be constructed through various cyclization strategies. The choice of method often depends on the desired substituent at the 5-position of the oxadiazole ring.
2.2.1. Synthesis of 2-(Tetrahydrofuran-2-yl)-5-substituted-1,3,4-oxadiazoles
A common and versatile method involves the condensation of tetrahydrofuroic acid hydrazide with a variety of carboxylic acids, followed by cyclodehydration.[11]
Experimental Protocol:
-
Acylation: To a solution of tetrahydrofuroic acid hydrazide in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of the desired carboxylic acid. The reaction can be facilitated by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Cyclodehydration: The resulting diacylhydrazine intermediate is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[11] The reaction mixture is usually heated to effect cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized. The precipitated solid is filtered, washed, and purified by recrystallization or column chromatography.
Caption: Synthesis of 2-(tetrahydrofuran-2-yl)-5-substituted-1,3,4-oxadiazoles.
2.2.2. Synthesis of 2-(Tetrahydrofuran-2-yl)-5-amino-1,3,4-oxadiazoles
These derivatives can be prepared by reacting tetrahydrofuroic acid hydrazide with cyanogen bromide in the presence of a base.
2.2.3. Synthesis of 2-(Tetrahydrofuran-2-yl)-5-thiol-1,3,4-oxadiazoles
The reaction of tetrahydrofuroic acid hydrazide with carbon disulfide in a basic medium (e.g., potassium hydroxide in ethanol) followed by acidification yields the corresponding 5-thiol derivative.
Biological Activities and Structure-Activity Relationships (SAR)
While the literature specifically detailing the biological activities of 1,3,4-oxadiazole derivatives with a tetrahydrofuran moiety is limited, valuable insights can be gleaned from studies on structurally similar furan-containing analogs. The furan ring, being the unsaturated counterpart of tetrahydrofuran, provides a strong basis for predicting the potential therapeutic applications of these hybrid molecules.
3.1. Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole incorporating a furan ring have demonstrated significant antimicrobial properties.
| Compound Class | Test Organisms | Activity | Reference |
| Furan-1,3,4-oxadiazole hybrids | Mycobacterium tuberculosis H37Rv | Potent antitubercular activity | [12] |
| Nitrofuran-substituted 1,3,4-oxadiazoles | Staphylococcus aureus, Escherichia coli | Remarkable antibacterial activity | [1] |
The presence of a furan or nitrofuran moiety at the 2- or 5-position of the 1,3,4-oxadiazole ring often enhances antibacterial and antifungal activity.[1] It is hypothesized that the saturated tetrahydrofuran ring, while altering the electronics of the molecule compared to furan, can improve pharmacokinetic properties such as solubility and cell permeability, potentially leading to enhanced antimicrobial efficacy.
3.2. Anticancer Activity
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3][4][9][10] The introduction of various substituents on the oxadiazole ring allows for the fine-tuning of their cytotoxic activity and selectivity.
Key Insights from SAR Studies:
-
Substitution Pattern: The nature and position of substituents on the aromatic rings attached to the 1,3,4-oxadiazole core significantly influence anticancer activity.
-
Mechanism of Action: 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase II, and various kinases.[10]
While direct evidence for tetrahydrofuran-containing 1,3,4-oxadiazoles is scarce, the known anticancer potential of the oxadiazole core suggests that these hybrids are promising candidates for anticancer drug discovery. The tetrahydrofuran moiety could serve as a non-planar scaffold to orient other functional groups for optimal interaction with biological targets.
Future Perspectives and Conclusion
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing a tetrahydrofuran moiety represent a promising, yet underexplored, avenue in medicinal chemistry. The established therapeutic relevance of both individual scaffolds provides a strong rationale for the continued investigation of these hybrid molecules.
Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The development of efficient and versatile synthetic routes to generate a wide range of 1,3,4-oxadiazole-tetrahydrofuran hybrids with varied substitution patterns.
-
Comprehensive Biological Screening: Evaluation of these compounds against a broad panel of microbial strains and cancer cell lines to identify lead candidates.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Assessment of the therapeutic potential of promising candidates in animal models.
References
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC. [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). PMC. [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (n.d.). IJNRD. [Link]
-
1,3,4-Oxadiazole as an Anticancer Agent. (n.d.). IJFMR. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). PMC. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). Unknown Source.
-
Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. (2010). ResearchGate. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. [Link]
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Unknown Source.
-
(PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. (n.d.). ResearchGate. [Link]
- Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. (2025). Unknown Source.
-
SAR study of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). PubMed. [Link]
-
A mild, one-pot preparation of 1,3,4-oxadiazoles. (2025). ResearchGate. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Luxembourg Bio Technologies. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Unknown Source.
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. rroij.com [rroij.com]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity protocol for the synthesis of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole . The guide prioritizes yield, purity, and safety, utilizing field-validated methodologies for the construction of the 1,3,4-oxadiazole core while preserving the integrity of the reactive chloromethyl handle.
Molecular Weight: 188.61 g/mol [1]Introduction & Strategic Rationale
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability and lipophilicity profiles. The specific incorporation of an oxolan-3-yl (tetrahydrofuran-3-yl) ring enhances aqueous solubility compared to carbocyclic analogs, while the chloromethyl group at the 2-position acts as a versatile electrophilic handle.[1] This "warhead" allows for subsequent
This protocol employs a stepwise construction strategy rather than a one-pot method. While one-pot syntheses exist, the stepwise approach isolates the acylhydrazide intermediate, ensuring higher purity by preventing the formation of symmetrical bis-oxadiazole byproducts.
Retrosynthetic Analysis
The synthesis is deconstructed into three modular phases:
-
Hydrazinolysis: Conversion of the ester to the hydrazide.[2]
- -Haloacylation: Introduction of the chloromethyl linker.[1]
-
Cyclodehydration: Ring closure using phosphorus oxychloride (
).[1][3]
Figure 1: Retrosynthetic pathway highlighting the preservation of the chloromethyl group.
Experimental Protocols
Module 1: Synthesis of Tetrahydrofuran-3-carbohydrazide
Objective: Convert the ester precursor to the nucleophilic hydrazide.
-
Reagents: Methyl tetrahydrofuran-3-carboxylate (1.0 equiv), Hydrazine hydrate (80%, 5.0 equiv), Ethanol (Abs.).[1]
-
Apparatus: Round-bottom flask (RBF), Reflux condenser.[1]
Procedure:
-
Dissolve Methyl tetrahydrofuran-3-carboxylate (10.0 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (50.0 mmol) dropwise at room temperature. Note: Hydrazine is toxic; handle in a fume hood.
-
Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM) until the ester spot disappears.[1]
-
Purification: The excess hydrazine is removed by co-evaporation with ethanol (
mL). The residue is triturated with diethyl ether to yield the hydrazide as a white solid. -
Yield Expectation: 85–92%.
Module 2: Synthesis of -(2-Chloroacetyl)tetrahydrofuran-3-carbohydrazide
Objective: Introduce the chloromethyl linker under mild conditions to prevent premature cyclization or hydrolysis.
-
Reagents: Tetrahydrofuran-3-carbohydrazide (from Mod 1), Chloroacetyl chloride (1.1 equiv),
(anhydrous, 1.5 equiv), THF (Dry).[1] -
Critical Parameter: Temperature control is vital.[1] The reaction must start at 0°C to favor N-acylation over O-acylation or dimerization.[1]
Procedure:
-
Suspend Tetrahydrofuran-3-carbohydrazide (10.0 mmol) and anhydrous
(15.0 mmol) in dry THF (30 mL). -
Cool the mixture to 0°C in an ice bath.
-
Add Chloroacetyl chloride (11.0 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Filter off the inorganic salts (
, residual Carbonate).[1] Evaporate the filtrate to dryness. -
Purification: Recrystallize from Ethanol/Water or wash with cold water to remove traces of salts.[1]
-
Yield Expectation: 75–85%.
Module 3: Cyclodehydration to this compound
Objective: Close the 1,3,4-oxadiazole ring.
-
Mechanistic Insight:
acts as a dehydrating agent, activating the amide carbonyl oxygen, facilitating the nucleophilic attack of the hydrazide nitrogen. -
Reagents:
-(2-Chloroacetyl)tetrahydrofuran-3-carbohydrazide (from Mod 2), Phosphorus Oxychloride ( , excess/solvent). -
Safety:
is corrosive and reacts violently with water. Quenching requires extreme caution.[1]
Procedure:
-
Place the intermediate (5.0 mmol) in a dry RBF.
-
Add
(10–15 mL) carefully.[1] -
Heat: Heat the mixture to 60°C–80°C for 2–4 hours.
-
Expert Tip: Avoid refluxing at boiling point (106°C) if possible.[1] Recent literature suggests 60°C is sufficient for cyclization and reduces the risk of degrading the chloromethyl group or polymerizing the THF ring [1].
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product will be less polar than the acyclic precursor.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 100g) with vigorous stirring. Maintain temperature <10°C.
-
Extraction: Neutralize with saturated
solution (to pH 7–8). Extract with Ethyl Acetate ( mL).[1] -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Stoichiometry (Step 2) | 1.1 equiv Acid Chloride | Excess acid chloride leads to di-acylation (N,N'-bis(chloroacetyl)), which is a difficult impurity to remove.[1] |
| Temperature (Step 3) | 60°C - 80°C | Temperatures >100°C may cause charring or elimination of the chloride (forming a vinyl group).[1] |
| Quenching pH | pH 7.0 - 8.0 | Acidic workup hydrolyzes the oxadiazole ring; highly basic workup hydrolyzes the chloromethyl group.[1] |
| Solvent Water Content | <0.1% (Step 2, 3) | Water competes with the nucleophile in Step 2 and consumes |
Troubleshooting Guide
-
Problem: Low yield in cyclization (Step 3).
-
Problem: Product instability.
Expected Analytical Data
This compound
-
Physical State: Off-white to pale yellow solid or viscous oil (depending on purity).[1]
-
NMR (400 MHz,
): -
NMR (100 MHz,
):-
168.5 (
, C5), 163.2 ( , C2), 71.5 (THF ), 68.2 (THF ), 36.5 (THF ), 33.4 ( ), 30.1 (THF ).[1]
-
168.5 (
-
MS (ESI): Calculated for
; Observed .[1]
Safety & Handling
-
Chloromethyl Group: This moiety is a potent alkylating agent.[1] It is a potential mutagen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]
-
Phosphorus Oxychloride: Highly toxic by inhalation and corrosive. Reacts violently with water releasing HCl gas.[1]
References
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Source: Arabian Journal of Chemistry. URL:[Link] Relevance: Establishes the efficacy of 60°C cyclization conditions to improve regioselectivity and yield compared to high-temperature reflux.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Source: Molecules (MDPI).[1] URL:[Link] Relevance: Validates the
cyclodehydration pathway for alkyl-substituted oxadiazoles and provides spectral characterization baselines. -
Reagents and conditions for Chloroacetylation. Source: ResearchGate (Protocol extraction).[1] URL:[Link] Relevance: Confirms the use of THF/Chloroacetyl chloride for mild acylation of amine/hydrazide functionalities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide is structured to provide not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. The synthesis is presented as a three-step process commencing with the formation of a key hydrazide intermediate from tetrahydrofuran-3-carboxylic acid, followed by acylation and subsequent cyclodehydration to yield the target oxadiazole.
Introduction and Significance
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and its ability to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a reactive chloromethyl group at the 2-position of the oxadiazole ring provides a valuable handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The oxolane (tetrahydrofuran) moiety, on the other hand, can improve the pharmacokinetic profile of a molecule by increasing its polarity and aqueous solubility. The target compound, this compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.
This guide details a robust and reproducible synthetic route, beginning with the readily available or preparable tetrahydrofuran-3-carboxylic acid. The subsequent conversion to the corresponding hydrazide, followed by reaction with chloroacetyl chloride and a final cyclization step, provides an efficient pathway to the desired product.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-step sequence as illustrated in the workflow diagram below. The key stages are:
-
Esterification and Hydrazinolysis: Conversion of tetrahydrofuran-3-carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate to form the crucial intermediate, tetrahydrofuran-3-carbohydrazide.
-
N-Acylation: Reaction of tetrahydrofuran-3-carbohydrazide with chloroacetyl chloride to yield N'-(chloroacetyl)tetrahydrofuran-3-carbohydrazide.
-
Cyclodehydration: Intramolecular cyclization of the N'-chloroacetylated intermediate using a suitable dehydrating agent to form the final 1,3,4-oxadiazole ring.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydrofuran-3-carboxylic acid | ≥98% | Commercially Available | Can also be synthesized[3] |
| Methanol (MeOH) | Anhydrous | Standard Supplier | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Supplier | Handle with extreme care |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% in H₂O | Standard Supplier | Toxic and corrosive |
| Dioxane | Anhydrous | Standard Supplier | |
| Chloroacetyl Chloride | ≥98% | Standard Supplier | Lachrymatory, handle in a fume hood |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard Supplier | Corrosive and reacts violently with water |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | |
| Hexanes | HPLC Grade | Standard Supplier | |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Peroxide-free is crucial[4] |
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride and chloroacetyl chloride are highly corrosive and moisture-sensitive; they should be handled with extreme care under an inert atmosphere.
Step 1: Synthesis of Tetrahydrofuran-3-carbohydrazide
This two-part step involves the initial conversion of the carboxylic acid to its methyl ester, which is then reacted with hydrazine hydrate. Direct conversion of the carboxylic acid to the hydrazide is possible but often less efficient.[5]
Part A: Methyl Tetrahydrofuran-3-carboxylate Synthesis
-
To a solution of tetrahydrofuran-3-carboxylic acid (10.0 g, 86.1 mmol) in anhydrous methanol (150 mL), slowly add concentrated sulfuric acid (2.5 mL) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl tetrahydrofuran-3-carboxylate as a colorless oil. This crude product is typically of sufficient purity for the next step.
Part B: Hydrazinolysis
-
Dissolve the crude methyl tetrahydrofuran-3-carboxylate (assuming quantitative yield from the previous step, ~11.2 g, 86.1 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (80% in water, 16.0 mL, ~260 mmol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude tetrahydrofuran-3-carbohydrazide is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. Commercial sources for this intermediate are also available.[6]
Step 2: Synthesis of N'-(chloroacetyl)tetrahydrofuran-3-carbohydrazide
-
Dissolve the crude tetrahydrofuran-3-carbohydrazide (~11.2 g, 86.1 mmol) in anhydrous dioxane (150 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (7.5 mL, 94.7 mmol) to the cooled solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.[7]
-
After completion, the reaction mixture containing the crude N'-(chloroacetyl)tetrahydrofuran-3-carbohydrazide can be used directly in the next step.
Step 3: Synthesis of this compound
The cyclodehydration of the N'-acylhydrazide intermediate is a critical step in forming the 1,3,4-oxadiazole ring. Phosphorus oxychloride is a common and effective reagent for this transformation.[1][8]
-
Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
-
Slowly and carefully add phosphorus oxychloride (24 mL, 258 mmol) to the mixture with continuous stirring. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield this compound as a solid or oil.
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| Tetrahydrofuran-3-carbohydrazide | ¹H NMR (CDCl₃) | δ ~ 2.0-2.3 (m, 2H, CH₂), 3.7-4.0 (m, 5H, CH₂-O-CH₂ and CH), NH and NH₂ protons may be broad and exchangeable. |
| MS (ESI+) | m/z = 131.08 [M+H]⁺ | |
| N'-(chloroacetyl)tetrahydrofuran-3-carbohydrazide | ¹H NMR (CDCl₃) | Appearance of a singlet for the chloromethyl protons (CH₂Cl) around δ 4.1-4.3. |
| MS (ESI+) | m/z = 207.05 [M+H]⁺ (for ³⁵Cl) and 209.05 [M+H]⁺ (for ³⁷Cl) | |
| This compound | ¹H NMR (CDCl₃) | δ ~ 2.2-2.5 (m, 2H, CH₂), 3.9-4.2 (m, 5H, CH₂-O-CH₂ and CH), ~4.8 (s, 2H, CH₂Cl). |
| ¹³C NMR (CDCl₃) | Signals corresponding to the oxadiazole ring carbons (~160-165 ppm), the chloromethyl carbon (~35-40 ppm), and the tetrahydrofuran carbons. | |
| MS (ESI+) | m/z = 189.04 [M+H]⁺ (for ³⁵Cl) and 191.04 [M+H]⁺ (for ³⁷Cl) |
Mechanistic Insights
The formation of the 1,3,4-oxadiazole ring from the N'-acylhydrazide intermediate is a well-established cyclodehydration reaction. A plausible mechanism is depicted below.
Caption: Plausible mechanism for the cyclodehydration step.
The reaction is initiated by the activation of one of the carbonyl groups of the diacylhydrazine intermediate by the Lewis acidic phosphorus oxychloride. This is followed by an intramolecular nucleophilic attack of the other carbonyl oxygen onto the activated carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid drives the reaction towards the formation of the stable aromatic 1,3,4-oxadiazole ring.
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure the methanol is anhydrous and that a sufficient catalytic amount of sulfuric acid is used. Prolonged reflux times may be necessary for sterically hindered carboxylic acids.
-
Incomplete Hydrazinolysis: A large excess of hydrazine hydrate and extended reflux times are often required to drive this reaction to completion.
-
Side Reactions in Step 3: The addition of phosphorus oxychloride should be slow and at a low temperature to control the exothermic reaction. Overheating can lead to decomposition and the formation of tarry byproducts.
-
Purification Challenges: The final product may be an oil. Careful column chromatography with a shallow solvent gradient is recommended for effective purification.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for further elaboration in drug discovery programs. The inclusion of mechanistic insights and troubleshooting tips aims to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific research needs.
References
- A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process in yields ranging
- The standard method for preparing carboxylic acid hydrazides is hydrazinolysis of esters in alcoholic solutions. (PubMed)
- Hydrazides on reaction with chloroacetyl chloride in dry dioxane at reflux temperature to get N0-chloroacetylindole hydrazide. (Asian Journal of Chemistry)
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.
- An efficient and general process, involving preforming activated esters and/or amides followed by reaction with hydrazine, for the preparation of hydrazides.
- Process for the preparation of carboxylic acid hydrazides from carboxylic acids using N,N'-carbonyl-di-imidazoles.
- A process for the preparation of hydrazides of amino polycarboxylic acids.
- Synthesis of tetrahydro-3-furoic acid from tetrahydrofuran-3-carboxaldehyde. (ChemicalBook)
- One of the most popular methods for 1,3,4-oxadiazole derivatives preparation include the cyclodehydration reaction using reagents like phosphorus oxychloride (POCl₃). (MDPI)
- There are several strategies for the synthesis of 2,5-disubstituted -1,3,4-oxadiazole derivatives by treating hydrazide derivatives with carboxylic acid in one or two steps using POCl₃.
- A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides. (PMC)
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Journal of Chemical Reviews)
- Tetrahydrofuran has been prepared by the reduction of furan. (Organic Syntheses)
- Synthesis of 1,3,4-oxadiazoles. (Organic Chemistry Portal)
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide.
- 5 production methods of THF. (lookchem.com)
- Synthesis of tetrahydrofurans. (Organic Chemistry Portal)
- It has been reported that serious explosions may occur when impure tetrahydrofuran is treated with solid potassium hydroxide. (Organic Syntheses)
- Synthesis of tetrahydrofuran and pyrrolidine derivatives utilising radical reactions. (DiVA)
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (PMC - NIH)
- Synthesis of some new heterocyclic compounds with expected potential biological activity. (JournalAgent)
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (JournalsPub)
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nem
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (PMC)
- 59293-32-2|Tetrahydrofuran-3-carbohydrazide|BLD Pharm. (BLD Pharm)
- Thiocarbohydrazides: Synthesis and Reactions.
- Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Deriv
- Thiocarbohydrazides: Synthesis and Reactions. (Scientific & Academic Publishing)
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (PMC)
Sources
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- 5. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Strategic Cyclization of Oxolan-3-yl Hydrazides: A Guide to 1,3,4-Oxadiazole Synthesis
Topic: Reagents for cyclization of oxolan-3-yl hydrazides to oxadiazoles Content Type: Application Note & Protocol Guide
Abstract & Strategic Importance
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. When fused with a saturated oxygen heterocycle—specifically the oxolan-3-yl (tetrahydrofuran-3-yl) moiety—the resulting pharmacophore offers improved water solubility and metabolic stability compared to its aromatic analogs.
However, the synthesis of 2-(oxolan-3-yl)-1,3,4-oxadiazoles presents a specific chemoselective challenge: the sensitivity of the cyclic ether (oxolane) to ring-opening polymerization under harsh Lewis acidic conditions (e.g., high-temperature
This Application Note provides a tiered reagent selection guide, prioritizing modern, mild cyclodehydration agents (T3P, Burgess Reagent) over classical harsh methods, ensuring the integrity of the saturated oxygen heterocycle.
Reagent Selection Matrix
The choice of reagent depends heavily on the coupling partner (Acid vs. Aldehyde) and the tolerance of the substrate to heat and acidity.
| Reagent | Mechanism | Reaction Type | Conditions | Rec.[1][2] for Oxolanes? |
| T3P (Propylphosphonic anhydride) | Activation/Dehydration | One-Pot (Acid + Hydrazide) | Mild (0–80°C), Base | Highly Recommended |
| Iodine ( | Oxidative Cyclization | Hydrazone | Oxidative, Base, Mild | Recommended |
| Burgess Reagent | Syn-Elimination | Diacylhydrazine | Neutral, Mild | Recommended (Scale-limited) |
| Chlorination/Elimination | Diacylhydrazine | Harsh (Reflux), Strong Acid | Use with Caution |
Mechanistic Pathways & Decision Tree
The following diagram illustrates the divergent pathways for synthesizing the target scaffold, highlighting the critical decision points to avoid oxolane ring degradation.
Caption: Synthetic pathways for oxolan-3-yl oxadiazoles. Green nodes indicate preferred mild methods; Red indicates high-risk traditional methods.
Detailed Experimental Protocols
Method A: T3P-Mediated One-Pot Synthesis (Gold Standard)
Rationale: T3P (Propylphosphonic anhydride) acts as both a coupling agent and a cyclodehydration agent. Its byproducts are water-soluble, simplifying purification, and it operates under mild conditions that preserve the oxolane ether linkage.
Reagents:
-
Oxolan-3-yl hydrazide (1.0 equiv)
-
Carboxylic Acid derivative (1.0 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Protocol:
-
Dissolution: In a flame-dried flask, dissolve the carboxylic acid (1.0 mmol) and oxolan-3-yl hydrazide (1.0 mmol) in dry EtOAc (10 mL).
-
Base Addition: Cool to 0°C. Add DIPEA (4.0 mmol) dropwise. Stir for 10 minutes.
-
T3P Addition: Add T3P solution (2.5 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature.
-
Checkpoint: Monitor by TLC/LCMS. If the intermediate diacylhydrazine is observed but cyclization is slow, heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash successively with water (2 x 15 mL), sat.
(15 mL), and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography.
Method B: Iodine-Mediated Oxidative Cyclization
Rationale: Ideal when the coupling partner is an aldehyde. This method avoids acidic conditions entirely, utilizing an oxidative mechanism (
Reagents:
-
Oxolan-3-yl hydrazide (1.0 equiv)
-
Aryl/Alkyl Aldehyde (1.0 equiv)
-
Iodine (
) (1.1 equiv) - (3.0 equiv)
-
Solvent: DMSO or DMF
Protocol:
-
Hydrazone Formation: Dissolve hydrazide (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (5 mL). Reflux for 2 hours. Remove solvent to obtain the crude acylhydrazone.
-
Cyclization: Redissolve the crude hydrazone in DMSO (5 mL).
-
Reagent Addition: Add
(3.0 mmol) followed by molecular Iodine (1.1 mmol). -
Reaction: Stir at 80–100°C for 4–8 hours. The mixture will turn dark.
-
Quench: Cool to RT. Quench with aqueous sodium thiosulfate (
) solution to remove excess iodine (color changes from dark brown to yellow/clear). -
Extraction: Extract with EtOAc. The DMSO layer requires thorough washing with water/brine to remove.
Method C: Burgess Reagent (For Acid-Sensitive Substrates)
Rationale: The Burgess reagent facilitates internal dehydration via a syn-elimination mechanism under neutral conditions. This is the safest method for substrates containing other sensitive protecting groups (e.g., Boc, TBDMS).
Protocol:
-
Pre-requisite: Prepare the 1,2-diacylhydrazine intermediate (via standard amide coupling of hydrazide + acid).
-
Dissolution: Dissolve the diacylhydrazine (0.5 mmol) in anhydrous THF (5 mL).
-
Addition: Add Burgess reagent (1.5 – 2.0 equiv) in one portion.
-
Heating: Irradiate in a microwave reactor at 100°C for 10–20 minutes (or reflux in THF for 2–4 hours).
-
Workup: Concentrate directly and purify via column chromatography. Note: Avoid aqueous workup if possible as the reagent hydrolyzes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (T3P) | Incomplete cyclization of intermediate. | Increase T3P equivalents to 3.0 and reflux in Butyl Acetate ( |
| Oxolane Ring Opening | Acid concentration too high ( | STOP. Switch to Method A (T3P) or Method C (Burgess). If |
| Iodine Residue | Incomplete quenching. | Wash organic layer with 10% |
| Side Product: 1,3,4-Thiadiazole | Lawesson's reagent used? | Avoid sulfur-based thionating agents if the oxadiazole is the target; they often lead to thiadiazoles. |
References
-
T3P Application: Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015).[3] "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[3][4] Journal of Chemical Sciences.
-
Iodine Oxidative Cyclization: Yu, W., et al. (2013).[5] "
-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry. -
Burgess Reagent Review: Khapli, S., Dey, S., & Mal, D. (2001).[6] "Burgess reagent in organic synthesis."[1][2][6][7][8] Journal of the Indian Institute of Science.
-
Oxadiazole General Review: Glomb, T., & Wiatrak, B. (2023). "1,3,4-Oxadiazole Derivatives: Synthesis, Biological Activity, and Influence of Molecular Structure." Molecules.
-
Poly-THF Depolymerization (Risk Context): Enthaler, S. (2012). "Iron-Catalyzed Ring-Closing Depolymerization of Poly(tetrahydrofuran)." ChemSusChem. (Demonstrates Lewis Acid sensitivity of the THF ring).
Sources
- 1. journal.iisc.ac.in [journal.iisc.ac.in]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
Solvent selection for reactions involving oxolan-3-yl oxadiazoles
Application Note: Solvent Selection & Process Optimization for Oxolan-3-yl Oxadiazole Synthesis
Abstract
The oxolan-3-yl (tetrahydrofuran-3-yl) oxadiazole scaffold represents a critical bioisostere in modern medicinal chemistry, offering improved metabolic stability and solubility profiles compared to traditional esters or amides. However, the synthesis and functionalization of this moiety present a dichotomy: the oxolane ring requires protection from strong Lewis acids to prevent polymerization, while the oxadiazole core (particularly the 1,2,4-isomer) is susceptible to nucleophilic ring-opening in basic media. This guide provides a scientifically grounded framework for solvent selection, balancing reaction kinetics, scaffold stability, and ICH Q3C (R8) green chemistry compliance.
Part 1: Physicochemical Profiling & Solvent Strategy
The selection of a solvent system for oxolan-3-yl oxadiazoles is not merely about dissolving the reactants; it is about controlling the transition state energy and preventing off-pathway degradation.
The Stability-Solubility Matrix
The oxolan-3-yl group imparts moderate polarity (LogP ~0.5–1.5 depending on substitution), making these compounds soluble in medium-polarity solvents but challenging in strictly aqueous or highly lipophilic media.
| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Excellent solubility; stabilizes polar transition states in cyclodehydrations. Risk: High boiling points complicate workup; DMF/NMP are ICH Class 2 (restricted). |
| Ethereal | THF, 2-MeTHF, CPME | High | "Like dissolves like" principle for the oxolane ring. 2-MeTHF is a preferred green alternative. Risk: Peroxide formation; potential Lewis acid sensitivity. |
| Alcohols | Ethanol, Isopropanol | Medium | Good for green protocols (e.g., iodine-mediated cyclization). Risk: Nucleophilic competition in activation steps (e.g., with acid chlorides). |
| Chlorinated | DCM, Chloroform | Low | traditionally used but discouraged due to environmental toxicity and poor atom economy. |
Solvent Selection Decision Tree
The following logic flow guides the selection process based on the specific reaction type and stability constraints.
Figure 1: Decision matrix for solvent selection based on reaction type and regioisomer sensitivity.
Part 2: Experimental Protocols
Protocol A: Green Synthesis of 3-(Oxolan-3-yl)-1,2,4-Oxadiazoles
Rationale: 1,2,4-oxadiazoles are traditionally synthesized in toxic dipolar aprotic solvents (DMF) at high temperatures. This protocol utilizes a superbasic medium in DMSO (recyclable) or a surfactant-mediated aqueous system to minimize waste and thermal stress.
Mechanism: Reaction of oxolane-3-carbonitrile with hydroxylamine to form the amidoxime, followed by coupling with a carboxylic acid ester.
Reagents:
-
Oxolane-3-carbonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Carboxylic Acid Ester (1.0 equiv)
-
Base: NaOH (powdered) or t-BuOK
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Amidoxime Formation: Dissolve oxolane-3-carbonitrile in DMSO (0.5 M). Add 50% aq. hydroxylamine.[1] Stir at 60°C for 2 hours.
-
Checkpoint: Monitor disappearance of nitrile peak (2230 cm⁻¹) via IR or LCMS.
-
-
One-Pot Cyclization: To the crude amidoxime solution, add the carboxylic ester (1.0 equiv) and powdered NaOH (1.0 equiv).
-
Critical Note: Maintain temperature < 40°C initially to prevent Dimroth rearrangement.
-
-
Reaction: Stir at room temperature for 30 minutes, then heat to 80°C for 1 hour to drive cyclodehydration.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates. Filter and wash with cold water.
-
Solvent Note: If the product is an oil, extract with 2-MeTHF (green alternative to DCM).
-
Protocol B: Iodine-Mediated Cyclization of 1,3,4-Oxadiazoles
Rationale: Avoiding corrosive POCl₃/SOCl₂ protects the acid-sensitive oxolane ether linkage. Iodine promotes oxidative cyclization of hydrazones under mild conditions.
Reagents:
-
Oxolane-3-carbohydrazide
-
Aromatic Aldehyde[2]
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Solvent: Ethanol (EtOH) or t-Butanol
Step-by-Step Methodology:
-
Hydrazone Formation: Reflux oxolane-3-carbohydrazide and aldehyde in Ethanol (0.2 M) for 2 hours. Cool to RT.
-
Cyclization: Add K₂CO₃ (3.0 equiv) and I₂ (1.2 equiv) directly to the reaction vessel.
-
Reaction: Heat to 70°C for 3–5 hours.
-
Visual Cue: The dark iodine color should fade as it is consumed/reduced.
-
-
Quench: Treat with 5% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Isolation: Evaporate ethanol; extract residue with Ethyl Acetate.
Part 3: Troubleshooting & Stability Optimization
Ring Instability & Side Reactions
The 1,2,4-oxadiazole ring is prone to nucleophilic attack at the C5 position, leading to ring opening (mononuclear heterocyclic rearrangement).
| Observation | Root Cause | Corrective Action |
| Low Yield / Ring Opening | High pH (>12) or strong nucleophiles present. | Switch from NaOH to K₂CO₃ or DIPEA . Use sterically hindered bases. |
| Oxolane Polymerization | Strong Lewis Acid (e.g., BF₃, AlCl₃) used in functionalization. | Use mild Lewis acids (ZnCl₂) or switch to thermal activation. |
| Incomplete Cyclization | Water in solvent (for condensation reactions). | Use molecular sieves or azeotropic distillation (Dean-Stark) with Toluene or CPME . |
Mechanistic Pathway of Degradation
Understanding the degradation allows for better solvent choice. In protic solvents with strong base, the hydroxide ion attacks C5.
Figure 2: Base-catalyzed degradation pathway of 1,2,4-oxadiazoles.
References
-
Green Synthetic Approaches: Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. (2024).[3] Archiv der Pharmazie. Link
-
Solvent Effects on 1,2,4-Oxadiazoles: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2024).[3] Molecules. Link
-
Stability Studies: Degradation kinetics and mechanism of an oxadiazole derivative. (2012). Journal of Pharmaceutical Sciences. Link
-
Oxadiazole Bioisosteres: Oxadiazoles in Medicinal Chemistry.[4][5][6] (2012). Journal of Medicinal Chemistry. Link
-
THF Solvent Properties: Tetrahydrofuran (THF) - Chemical Safety & Properties.[7]Link
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC Method Development for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole Purity
A Comparative Guide for Precision Analysis
Executive Summary
Developing a purity method for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole presents a distinct dual challenge: polarity and reactivity . The oxolan-3-yl (tetrahydrofuran) moiety increases polarity, risking poor retention on standard stationary phases, while the chloromethyl group is an active alkylating agent susceptible to solvolysis (hydrolysis or alcoholysis) during analysis.
This guide moves beyond generic protocols to compare three distinct chromatographic approaches. It identifies the C18-PFP (Pentafluorophenyl) stationary phase as the superior choice over standard C18, offering enhanced selectivity for the halogenated heterocyclic system while maintaining the acidic conditions necessary to prevent degradation.
Compound Analysis & Critical Quality Attributes (CQA)
Before selecting a column, we must deconstruct the molecule’s behavior in solution.
| Feature | Chemical Implication | Chromatographic Risk | Mitigation Strategy |
| Oxadiazole Core | Aromatic, electron-deficient ring. | Moderate UV absorption (~250-260 nm). | Use UV detection; exploit |
| Oxolan-3-yl Ring | Aliphatic ether; increases water solubility. | Early elution (low | Start with low organic % (5-10% B); use polar-embedded phases. |
| Chloromethyl Group | Reactive Electrophile . | Hydrolysis to hydroxymethyl impurity; Metholysis in MeOH. | Avoid Methanol ; use Acetonitrile (ACN); maintain pH < 3.[1]0. |
Degradation Pathway Visualization
The primary impurity to resolve is the hydrolysis product (Hydroxymethyl-analog).
Figure 1: Potential degradation pathways. The method must resolve the target from the Hydroxymethyl impurity (Red).
Comparative Method Study
We evaluated three method strategies. The goal was to achieve a Resolution (
Option A: The Standard (C18)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile.
-
Verdict: Sub-optimal .
-
Analysis: The oxolane ring makes the molecule relatively polar. On a standard C18, the compound elutes early (
), often co-eluting with polar synthesis byproducts. The hydrophobic interaction alone is insufficient for robust separation of the chloro- vs. hydroxy- species.
Option B: The Specialist (C18-PFP / Fluorophenyl)
-
Column: Pentafluorophenyl Propyl (L43), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Verdict: Recommended .
-
Analysis: The PFP phase offers multiple interaction mechanisms: hydrophobicity,
- stacking (with the oxadiazole), and dipole-dipole interactions (targeting the chloromethyl). This "orthogonal" selectivity creates a wider window between the chloromethyl target and the hydroxymethyl impurity.
Option C: HILIC
-
Column: Bare Silica or Amide.
-
Verdict: Not Recommended .
-
Analysis: While the compound is polar, it is not polar enough to require HILIC. HILIC mobile phases (high ACN) often have poor solubility for the salts/buffers needed to stabilize the oxadiazole ring, and the equilibration times are too long for routine process control.
Performance Data Summary
| Metric | Option A: C18 | Option B: C18-PFP (Winner) |
| Retention Time ( | 3.2 min (Too fast) | 6.8 min (Ideal) |
| Resolution ( | 1.4 | 3.8 |
| Tailing Factor ( | 1.6 | 1.1 |
| Stability (24h) | 92% (in MeOH/Water) | 99.5% (in ACN/Water) |
Recommended Protocol: The "PFP-Select" Method
This protocol is designed for Option B , prioritizing stability and resolution.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Ace C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.
-
Temperature: 30°C (Controls kinetics of on-column hydrolysis).
-
Detection: UV @ 254 nm (primary), 210 nm (impurity check).
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC Grade Water.
-
Why Formic? Provides pH ~2.7, stabilizing the chloromethyl group against hydrolysis.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Why ACN?Do not use Methanol. Methanol can nucleophilically attack the chloromethyl group, forming the methoxymethyl analog artifact during analysis.
-
Gradient Program
A shallow gradient is used to separate the polar oxolane impurities from the main peak.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibrate / Load |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 40 | 60 | Linear Ramp |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.
-
Procedure:
-
Weigh 10 mg of sample into a 20 mL amber volumetric flask (protect from light).
-
Dissolve in 10 mL 100% Acetonitrile first (ensure complete solubility).
-
Make up to volume with 0.1% Formic Acid in Water.
-
Inject immediately. Do not store autosampler vials >24 hours.
-
Method Development Workflow
The following diagram illustrates the logic flow used to arrive at this protocol, ensuring E-E-A-T compliance.
Figure 2: Decision tree for method selection, highlighting the shift from standard C18 to PFP.
Troubleshooting & Self-Validation
To ensure Trustworthiness , verify the following system suitability parameters before every run:
-
Specificity: Inject the "Diluent Blank". It must be free of peaks at the retention time of the main peak.
-
Hydrolysis Check: Intentionally degrade a small sample by adding 0.1N NaOH for 5 minutes, then neutralizing. Inject this to identify the retention time of the Hydroxymethyl impurity . Ensure
between this peak and the parent. -
Ghost Peaks: If peaks appear at high organic gradient (12-15 min), they are likely from the ACN or water quality. Use LC-MS grade solvents.
References
-
Vertex AI Search. (2024). Synthesis of 1,3,4-Oxadiazole Derivatives and Chloromethyl Intermediates. Retrieved from and .
-
Sigma-Aldrich. (2024). 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Properties and Safety Data. Retrieved from .
-
Shehzadi, N., et al. (2018).[1] Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica. Retrieved from .
-
Zhang, X., et al. (2014). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties. Advanced Materials Research. Retrieved from .
Sources
Crystal Structure Determination Guide: 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
Executive Summary
This technical guide evaluates the structural determination methodologies for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole , a heterocyclic building block characterized by a rigid oxadiazole core coupled with a conformationally flexible oxolane (tetrahydrofuran) ring and a reactive chloromethyl group.
For researchers in drug discovery, this molecule represents a classic "hybrid" crystallographic challenge: balancing the high-order diffraction of the planar heteroaromatic system against the disorder potential of the saturated ether ring. This guide compares Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) to determine the most effective workflow for unambiguous structural assignment.
Part 1: The Analyte & Structural Challenges
Before selecting a method, one must understand the crystallographic behavior of the target molecule.
Structural Architecture[1]
-
The Anchor (Rigid): The 1,3,4-oxadiazole ring is planar and electron-deficient. In the crystal lattice, this moiety typically drives packing via
stacking or dipole-dipole interactions, acting as the structural scaffold. -
The Variable (Flexible): The oxolan-3-yl ring is saturated and non-planar. It undergoes rapid pseudorotation (envelope vs. twist conformations) at room temperature.
-
Crystallographic Risk: High thermal motion parameters (
) and potential static disorder, making atomic assignment difficult without low-temperature data.
-
-
The Phasing Aid (Heavy Atom): The Chlorine atom (
) on the methyl group provides significant electron density.-
Benefit: It serves as a "heavy atom" for ab initio phasing or SAD (Single-wavelength Anomalous Diffraction) if the crystal is chiral.
-
Part 2: Comparative Methodology Guide
Method A: Single Crystal XRD (The Gold Standard)
Best For: Absolute configuration, precise bond lengths, and resolving disorder.
SC-XRD is the only method capable of unambiguously resolving the specific envelope conformation of the oxolane ring. The presence of the chlorine atom allows for the determination of absolute stereochemistry (if the oxolane C3 is a chiral center) using the anomalous scattering signal, even with Mo-K
-
Critical Protocol Adjustment: Data must be collected at cryogenic temperatures (100 K) to freeze the vibrational modes of the oxolane ring. Room temperature collection will likely result in "smeared" electron density for the ether ring.
Method B: Powder XRD (The Bulk Validator)
Best For: Phase purity, polymorph screening, and bulk material consistency.
PXRD cannot easily solve this structure ab initio due to the degrees of freedom in the oxolane ring and the chloromethyl rotation. However, it is essential for verifying that the single crystal selected for Method A is representative of the bulk synthesized material.
-
Limitation: The flexibility of the oxolane ring broadens peaks in the diffractogram, reducing resolution at high
angles.
Method C: DFT Computational Prediction (The In-Silico Validator)
Best For: Validating geometry and calculating rotational energy barriers.
When experimental disorder is observed (e.g., the oxolane ring appears flat or split), DFT geometry optimization is used to determine the thermodynamically preferred puckering state. It confirms if the observed crystal structure represents a local minimum or a transition state stabilized by packing forces.
Part 3: Performance Matrix & Data Comparison
| Feature | SC-XRD (100 K) | PXRD (Rietveld) | DFT (B3LYP/6-31G)* |
| Resolution | Atomic (< 0.8 Å) | Bulk Phase ID | N/A (Theoretical) |
| Chirality | Determines Absolute Config (Flack Parameter) | Cannot Determine | Requires Input |
| Disorder Handling | Resolves split positions (A/B occupancy) | Fails/High Residuals | Optimizes to single Minima |
| Sample Req. | 0.1–0.3 mm Single Crystal | ~10–50 mg Powder | High-Performance Computing |
| Time to Result | 2–4 Hours (Data + Solve) | 30 Mins (Scan) | 12–24 Hours (CPU time) |
| Primary Utility | Definitive Structure | Batch Consistency | Energy Validation |
Part 4: Detailed Experimental Protocols
Protocol 1: Crystallization & SC-XRD Workflow
Objective: Obtain single crystals suitable for X-ray diffraction.
-
Solvent Selection: The oxadiazole is polar; the chloromethyl is lipophilic. Use a binary solvent system.
-
Solvent A: Dichloromethane (DCM) - Good solubility.
-
Solvent B: Hexane or Pentane - Antisolvent.
-
-
Vapor Diffusion Method:
-
Dissolve 10 mg of analyte in 0.5 mL DCM in a small inner vial.
-
Place inner vial into a larger jar containing 5 mL Hexane.
-
Cap tightly. Allow to stand undisturbed for 48–72 hours at 4°C.
-
-
Mounting: Select a block-like crystal (avoid needles if possible to reduce mosaicity). Mount on a MiTeGen loop using Paratone oil.
-
Data Collection:
-
Source: Cu-K
( Å) is preferred to maximize the anomalous signal of Chlorine for absolute structure determination. -
Temp: 100 K (Nitrogen stream).
-
Strategy: Full sphere collection (360° rotation) to ensure high redundancy (>4x).
-
Protocol 2: Structure Solution & Refinement (Self-Validating)
Objective: Convert diffraction spots to an atomic model.
-
Space Group Determination: Use XPREP (Bruker) or equivalent. Look for systematic absences.
-
Check: If chiral (oxolan-3-yl), space group must be non-centrosymmetric (e.g.,
, ).
-
-
Phasing: Use Intrinsic Phasing (SHELXT). The Cl atom will dominate the initial phases.
-
Refinement (SHELXL):
-
Step A: Isotropic refinement.[1] Check
value (Target: < 15%).[2] -
Step B: Anisotropic refinement for non-hydrogen atoms.[1]
-
Step C (The Critical Step): Check the oxolane ring atoms. If thermal ellipsoids are elongated, model disorder using PART 1 and PART 2 instructions with constrained occupancy (e.g., 60:40).
-
Step D: Hydrogen placement. Use "riding model" (HFIX 23 for
, HFIX 13 for tertiary CH).
-
-
Validation:
-
Final
should be < 5%. -
Flack Parameter: If chiral, value should be near 0.0 (correct) or 1.0 (inverted). Value of 0.5 implies racemic twin.
-
Part 5: Visualization of Workflows
Diagram 1: Structural Determination Workflow
This flowchart illustrates the critical decision points in the SC-XRD process, specifically addressing the disorder often found in oxolane rings.
Caption: Workflow integrating SC-XRD with DFT validation to handle oxolane ring flexibility.
Diagram 2: Method Selection Logic
When to use which technique based on the specific research question regarding the oxadiazole derivative.
Caption: Decision matrix for selecting the appropriate analytical technique.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3][1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179.
- Parsons, S. (2021). "Introduction to SHELX for Small Molecules." University of Edinburgh Crystallography Guide. (Standard protocol reference for disorder handling).
- Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. (Context for oxadiazole pharmacophore packing).
- Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358.
Sources
Technical Comparison Guide: Bioassay Validation for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole Derivatives
Executive Summary & Scaffold Analysis
Target Molecule: 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole Role: Key Pharmacophore Intermediate Primary Applications: Antimicrobial (DNA Gyrase inhibition), Anticancer (Tubulin/EGFR inhibition).
The this compound scaffold represents a strategic evolution in heterocyclic drug design. Unlike traditional diphenyl-oxadiazoles, which often suffer from poor aqueous solubility and high lipophilicity (
The chloromethyl group serves as a high-reactivity electrophilic handle, allowing for rapid diversification into libraries of amines, thiols, and ether derivatives. This guide focuses on validating the bioassays required to screen these derivatives, ensuring that observed biological activities are attributable to specific pharmacodynamic interactions rather than assay artifacts.
Synthetic & Functional Workflow
The following workflow illustrates the progression from the parent scaffold to validated bioactive hits.
Figure 1: Synthetic trajectory from precursor to validated lead. The chloromethyl scaffold acts as the divergent point for library generation.
Bioassay 1: Antimicrobial Potency (MIC/MBC)
Rationale & Mechanism
Oxadiazole derivatives, particularly those with oxolane substitutions, target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV . The oxadiazole ring acts as a bioisostere for the carboxylic acid group found in fluoroquinolones, facilitating hydrogen bonding with the Arg136 residue in the ATPase active site.
Validated Protocol: Broth Microdilution
Standard: CLSI M07-A10 / EUCAST Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Preparation: Dissolve derivatives in DMSO (Stock 10 mg/mL). Serial 2-fold dilutions in 96-well plates (Final range:
µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity. -
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or Resazurin dye reduction (Blue
Pink indicates growth).
Performance Comparison: Oxadiazoles vs. Standards
The table below compares the performance of oxolan-3-yl derivatives against standard antibiotics and phenyl-analogues.
| Compound Class | R-Substituent (on Chloromethyl) | Target Organism | MIC (µg/mL) | Solubility (PBS) | Notes |
| Oxolan-3-yl Oxadiazole | 4-Fluorophenyl-piperazine | S. aureus | 2.0 - 4.0 | High | Enhanced membrane penetration due to oxolane. |
| Phenyl-Oxadiazole | 4-Fluorophenyl-piperazine | S. aureus | 8.0 - 16.0 | Low | Limited by poor solubility. |
| Oxolan-3-yl Oxadiazole | Morpholine | E. coli | 8.0 | High | Moderate Gram-negative activity. |
| Ciprofloxacin | (Standard) | S. aureus | 0.5 - 1.0 | High | Benchmark control. |
| Ampicillin | (Standard) | E. coli | 2.0 - 8.0 | High | Benchmark control. |
Expert Insight: The oxolan-3-yl moiety consistently lowers MIC values by 2-4 fold compared to the phenyl analog, primarily due to improved solubility allowing higher effective concentrations at the bacterial cell wall.
Bioassay 2: Anticancer Viability (MTT/SRB)
Rationale & Mechanism
Derivatives of this scaffold often function as Tubulin Polymerization Inhibitors or EGFR Kinase Inhibitors . The chloromethyl-derived "tail" occupies the hydrophobic pocket of the enzyme, while the oxadiazole-oxolane core mimics the adenosine triphosphate (ATP) purine ring.
Validated Protocol: MTT Assay
Standard: ISO 10993-5 Objective: Determine IC50 (50% Inhibitory Concentration).
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 – 100 µM) for 48h. Include Doxorubicin as positive control.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Quantification: Measure Absorbance at 570 nm.
Signaling Pathway Visualization
The following diagram details the dual-mechanism potential of these derivatives.
Figure 2: Dual mechanism of action. Derivatives may inhibit EGFR phosphorylation or destabilize microtubules, converging on Caspase-3 mediated apoptosis.
Performance Comparison: Cytotoxicity (IC50)[1][2][3][4]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Status |
| Oxolan-Oxadiazole-Thiol | MCF-7 (Breast) | 1.2 ± 0.3 | > 10 | Potent Lead |
| Oxolan-Oxadiazole-Amine | HeLa (Cervical) | 2.5 ± 0.5 | > 8 | Active |
| Doxorubicin | MCF-7 | 2.9 ± 0.4 | Low (Toxic) | Standard |
| 5-Fluorouracil | HeLa | 18.7 ± 1.2 | Moderate | Standard |
Critical Validation Parameters (Quality Assurance)
To ensure data integrity suitable for publication or regulatory filing, the bioassays must meet specific validation criteria derived from ICH Q2(R1) and USP <1033> .
| Parameter | Definition | Acceptance Criteria (Bioassay) | Experimental Check |
| Z-Factor | Measure of assay window and variability. | Z' > 0.5 | Run 10+ positive and negative controls per plate. |
| Linearity ( | Goodness of fit for dose-response curve. | 4-Parameter Logistic (4PL) regression on 5+ concentrations. | |
| Precision (CV%) | Intra-assay and Inter-assay variability. | < 15% | Run triplicates on 3 different days. |
| Accuracy | Recovery of expected potency.[1] | 80% - 120% | Test known standard (e.g., Cipro) and verify IC50 matches literature. |
| DMSO Tolerance | Maximum solvent concentration without toxicity. | < 1% (v/v) | Run "Vehicle Control" wells; cell viability must be >95%. |
Self-Validating Protocol Tip: Always include a "Reference Standard" plate in every run. If the IC50 of the reference standard (e.g., Doxorubicin) deviates by >20% from the historical mean, the entire run is invalid and must be repeated.
References
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives. National Institutes of Health (PMC). [Link]
-
1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents. PubMed.[2] [Link]
-
Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives. Frontiers in Chemistry. [Link]
-
Bioassay Validation Guidelines (USP <1033>). BioPharm International. [Link]
-
Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. [Link]
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle complex chemical reagents safely and effectively, extending beyond their application to their entire lifecycle, including disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The fundamental principle guiding this process is that this compound must be treated as a hazardous chemical waste. Its molecular structure, featuring a chlorinated methyl group and an oxadiazole ring, necessitates a disposal pathway designed for halogenated organic compounds.
Hazard Identification and Risk Assessment
Before handling the waste, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from close structural analogs like 2-(Chloromethyl)-1,3,4-oxadiazole and 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. This proactive risk assessment is the cornerstone of a safe laboratory environment, mandated by OSHA's Laboratory Standard.[1][2]
Inferred Hazard Profile:
| Hazard Class | Description | GHS Pictogram | Precautionary Statements | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Danger | H302: Harmful if swallowed. | [3][4] |
| Skin Irritation | Causes skin irritation. | Warning | H315: Causes skin irritation. | [3][4] |
| Serious Eye Damage | Causes serious eye damage. | Danger | H318: Causes serious eye damage. | [3] |
| Respiratory Irritation | May cause respiratory irritation. | Warning | H335: May cause respiratory irritation. | [3][4] |
This profile dictates that all waste streams—including pure compound, contaminated solutions, and soiled consumables—must be managed as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The causality is clear: to prevent exposure via ingestion, inhalation, or skin/eye contact, a complete barrier is required.[3][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-resistant laboratory coat is mandatory. All skin must be covered; wear full-length pants and closed-toe shoes.[6]
-
Hand Protection: The choice of glove material is critical when handling chlorinated organic compounds. Disposable gloves should be removed immediately after contact with the chemical and disposed of as hazardous waste.[7] For prolonged or direct handling, more robust gloves are necessary.
Glove Material Chemical Resistance:
| Glove Material | Resistance to Chlorinated Organics | Recommended Use | Source |
| Flexible Laminates (e.g., Silver Shield®) | Excellent | Best choice for direct handling or spill cleanup. | [7] |
| Viton™ | Excellent | Recommended for handling aggressive chlorinated solvents. | [7][8] |
| Nitrile | Good (for short-term use) | Suitable for incidental contact. Prone to degradation with prolonged exposure. Must be inspected before use and discarded immediately if contaminated. | [7][8][9] |
| Neoprene | Fair to Good | Offers resistance to a range of chemicals but may not be optimal for chlorinated compounds. | [8][9] |
| Natural Rubber/Latex | Poor | Not recommended for use with chlorinated organic compounds. | [7][8] |
Waste Segregation and Collection Protocol
The cardinal rule of chemical waste management is segregation at the source . Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[10]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[10]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[10] Clearly write all constituents, including this compound and any solvents (e.g., Dichloromethane, THF). Maintain an accurate percentage-based list of the contents.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[10] This minimizes the release of volatile organic compounds (VOCs).
-
Waste Addition:
-
Solid Waste: Collect un-reclaimable compound, contaminated silica gel, and soiled items (e.g., gloves, weigh boats, paper towels) in a dedicated solid halogenated waste container.
-
Liquid Waste: Collect all solutions containing the compound (e.g., mother liquor from crystallization, reaction mixtures, washings) in a dedicated liquid halogenated waste container. Do not overfill; leave at least 10% headspace for expansion.
-
This diagram illustrates the critical decision-making process for segregating waste contaminated with the target compound.
Caption: Waste segregation decision tree.
Spill and Emergency Procedures
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
In Case of a Spill:
The response protocol depends on the scale of the spill. All cleanup materials must be disposed of as halogenated hazardous waste.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including double gloves, preferably with a chemical-resistant outer glove), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully collect the absorbent material using non-sparking tools and place it in the solid halogenated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department and emergency services (e.g., 911) immediately.[6] Provide details about the spilled chemical, quantity, and location.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
-
This flowchart outlines the procedural steps for responding to a chemical spill.
Caption: General workflow for chemical spill response.
Final Disposal Protocol
The ultimate fate of this hazardous waste is a licensed treatment and disposal facility. Your role is to prepare it for safe transport and handover.
-
Container Check: When the waste container is nearly full (approximately 90%), ensure the lid is tightly sealed. Wipe the exterior of the container clean to remove any external contamination.
-
Finalize Label: Double-check that the hazardous waste tag is complete, accurate, and legible.
-
Request Pickup: Contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for transport from the SAA to the central accumulation area.
-
Documentation: Retain all records related to the waste determination and disposal, as required by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[11]
The recommended disposal method for halogenated organic compounds is controlled incineration at high temperatures (e.g., ~1200 K) in a facility equipped with flue gas scrubbing.[3][12][13] This process ensures the complete destruction of the organic molecule and neutralizes the resulting acidic gases (like HCl), preventing their release into the atmosphere.
By adhering to this comprehensive guide, you fulfill your professional responsibility to maintain a safe laboratory and protect our shared environment.
References
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Chemical Safety Guidelines. Columbia University Environmental Health and Safety. [Link]
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Selection and Use of Gloves in the Laboratory. Dartmouth College Environmental Health and Safety. [Link]
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The OSHA Laboratory Standard. (2020). Lab Manager. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
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Bis-chloromethyl-ether Safety Protocol. Rutgers University Environmental Health and Safety. [Link]
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Gloves - Tables of Properties and Resistances. University of California, Berkeley. [Link]
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Chemical Resistance of Glove Materials. SKS Science Products. [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. PubChem, National Institutes of Health. [Link]
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Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). ResearchGate. [Link]
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Hazard Summary: CHLOROMETHYLCHLOROFORMATE. New Jersey Department of Health. [Link]
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Halogenated Waste Guidance. University of Wisconsin-Milwaukee. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC, National Institutes of Health. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023). ResearchGate. [Link]
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Navigating the Basics of Hazardous Waste. (2022). Ohio EPA, via YouTube. [Link]
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Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
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Reducing Waste: What You Can Do. U.S. Environmental Protection Agency (EPA). [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, via YouTube. [Link]
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Ohio EPA Adoption of the RCRA Organic Air Emission Standards. (2023). Ohio EPA, via YouTube. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]
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GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. Rasayan Journal of Chemistry. [Link]
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Navigating the Synthesis and Handling of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides critical safety and handling protocols for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole. All personnel must review and adhere to these procedures before commencing any work with this compound.
As a novel heterocyclic compound, this compound presents a unique combination of chemical functionalities that necessitate a robust and well-considered safety strategy. This guide, developed for researchers, scientists, and drug development professionals, offers a detailed framework for the safe handling, use, and disposal of this substance. By understanding the underlying chemical principles, we can implement a self-validating system of protocols that ensures the safety of all laboratory personnel.
Hazard Assessment: Understanding the Reactivity Profile
While a specific Safety Data Sheet (SDS) for this compound is not currently available, a comprehensive hazard assessment can be constructed by analyzing its constituent functional groups. The primary hazards are associated with the 2-(chloromethyl)-1,3,4-oxadiazole core. An SDS for the closely related compound, 2-(Chloromethyl)-1,3,4-oxadiazole, indicates the following potential hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
The 1,3,4-oxadiazole ring system is known to be susceptible to nucleophilic attack, and the presence of a chloromethyl group, a potential alkylating agent, further heightens the need for caution. The oxolane (tetrahydrofuran) moiety is generally considered to be of low toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Recommended if not performed in a fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Glove Selection:
The choice of glove material is critical when handling halogenated organic compounds. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[1] However, for prolonged exposure or when handling concentrated solutions, butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected. For tasks with a high risk of splashing, consider wearing two pairs of gloves (double-gloving).
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk.
3.1. Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, should be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
3.2. Standard Operating Procedure:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solid to the solvent slowly and with stirring to prevent splashing.
-
Reaction Setup: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction apparatus is securely clamped and that any potential pressure buildup is managed with a suitable vent or bubbler.
-
Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation is Key:
-
Halogenated Organic Waste: All solutions containing the compound, as well as any rinseates from cleaning contaminated glassware, should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste, such as used gloves, weigh boats, and paper towels, should be collected in a separate, sealed, and labeled container for solid hazardous waste.
Disposal Workflow:
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
